(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid

Descripción general

Descripción

“(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid” is a pyrazole derivative . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

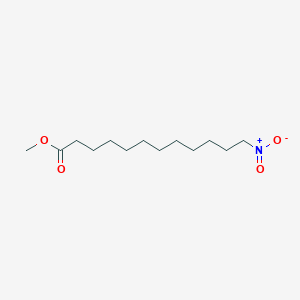

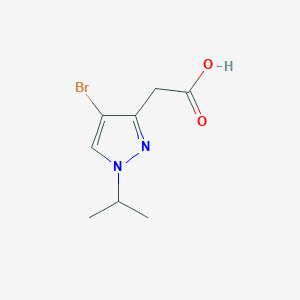

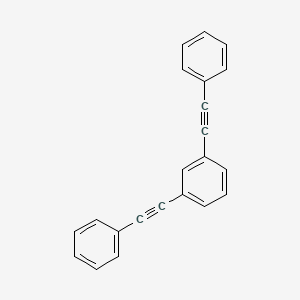

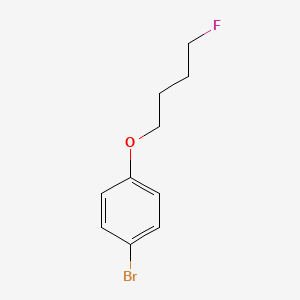

The molecular structure of “(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid” consists of a pyrazole ring substituted with a bromine atom at the 4th position and an isopropyl group at the 1st position . The pyrazole ring is further substituted with an acetic acid group .Chemical Reactions Analysis

Pyrazole derivatives have been reported to undergo a variety of chemical reactions . For example, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Research has shown that some hydrazine-coupled pyrazoles, including our compound of interest, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a significant global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promising inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression .

Starting Material for Synthesis

Researchers utilize 4-bromo-1H-pyrazole as a starting material in the synthesis of various compounds. For instance, it serves as a key building block in the preparation of 1,4’-bipyrazoles and other pharmaceutical agents .

Antibacterial and Anti-Inflammatory Properties

The pyrazole scaffold, including our compound, has demonstrated noteworthy biological properties. These include antibacterial, anti-inflammatory, and antioxidant effects. Such versatility makes it an attractive target for drug development .

Analgesic and Anticonvulsant Effects

While further research is needed, pyrazole derivatives have shown potential as analgesics and anticonvulsants. Investigating their mechanisms of action could lead to novel therapeutic options .

Herbicidal Activity

Some pyrazole-based compounds exhibit herbicidal properties. Researchers explore their use in weed control and crop protection .

Direcciones Futuras

The future directions for “(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties. Given the wide range of activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new drugs .

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a way that modulates the target’s function . This modulation can result in changes to cellular processes, leading to the compound’s observed effects.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that pyrazole derivatives can have diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These effects suggest that (4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid could potentially have a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

2-(4-bromo-1-propan-2-ylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(2)11-4-6(9)7(10-11)3-8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAMIBVQIPZRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214655 | |

| Record name | 1H-Pyrazole-3-acetic acid, 4-bromo-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid | |

CAS RN |

1328640-38-5 | |

| Record name | 1H-Pyrazole-3-acetic acid, 4-bromo-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-acetic acid, 4-bromo-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)

![Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride](/img/structure/B3046873.png)